Ammonium chloropalladate

Catalog No.
S1797283
CAS No.
13820-55-8
M.F
(NH4)2[PdCl6]
M. Wt
159.91
Availability
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Ammonium chloropalladate

CAS Number

13820-55-8

Product Name

Ammonium chloropalladate

Molecular Formula

(NH4)2[PdCl6]

Molecular Weight

159.91

Synonyms

ammoniumchloropalladate

Ammonium chloropalladate, also known as ammonium tetrachloropalladate(II), is a coordination compound with the formula  NH4)2PdCl4\text{ NH}_4)_2\text{PdCl}_4. It appears as an olive green to brown crystalline powder and is characterized by its square planar structure, where palladium is coordinated to four chloride ions. The compound is notable for its role in catalysis and material science, particularly in the synthesis of palladium nanoparticles.

, particularly in the formation of palladium complexes. One significant reaction involves its interaction with creatinine, leading to the formation of palladium-creatinine complexes, which have implications in biological systems and catalysis . Additionally, it can undergo thermal decomposition, releasing toxic gases such as chlorine and nitrogen oxides when heated .

The biological activity of ammonium chloropalladate has been studied primarily in terms of its toxicity and interaction with biological molecules. It has been reported to cause severe skin irritation and can induce convulsions and ataxia in animal models at lethal doses . Its interactions with biomolecules suggest potential applications in drug delivery systems, although safety concerns must be addressed.

Ammonium chloropalladate can be synthesized through several methods:

  • Direct Reaction: By reacting palladium(II) chloride with ammonium chloride in an aqueous solution.
  • Precipitation Method: Mixing solutions of palladium(II) chloride and ammonium chloride under controlled conditions to precipitate the compound.
  • Electrochemical Synthesis: Using electrochemical methods to deposit palladium onto substrates in the presence of ammonium ions.

These methods allow for the production of high-purity ammonium chloropalladate suitable for various applications .

Ammonium chloropalladate has a range of applications across different fields:

  • Catalysis: It is extensively used as a precursor for palladium catalysts in organic reactions, including cross-coupling reactions.
  • Nanotechnology: The compound serves as a source for synthesizing palladium nanoparticles, which are utilized in sensors and electronic devices.
  • Material Science: It is employed in the production of conductive films and coatings due to its metallic properties when reduced to palladium .

Studies on the interactions of ammonium chloropalladate focus on its reactivity with various organic compounds and biomolecules. Research indicates that it can form stable complexes with amino acids and other nitrogen-containing compounds, which may influence its biological activity and potential therapeutic uses . Furthermore, its catalytic properties have been explored in various organic transformations, highlighting its versatility as a reagent.

Ammonium chloropalladate shares similarities with several other palladium complexes. Below is a comparison with related compounds:

Compound NameFormulaUnique Features
Ammonium hexachloropalladate(IV) NH4)2PdCl6\text{ NH}_4)_2\text{PdCl}_6Contains six chloride ions; used as an analytical reagent .
Palladium(II) chloridePdCl2\text{PdCl}_2A simpler salt; serves as a precursor for various palladium complexes.
Bis(ammonium) tetrachloropalladate(II) NH4)2PdCl4\text{ NH}_4)_2\text{PdCl}_4Similar structure but different coordination environment; often used in organic synthesis .

Uniqueness of Ammonium Chloropalladate

Ammonium chloropalladate is unique due to its ability to form stable coordination complexes with biomolecules, making it particularly interesting for applications in biochemistry and materials science. Its role as a precursor for palladium nanoparticles further distinguishes it from other similar compounds.

The compound is systematically named diammonium tetrachloropalladate(II), reflecting its composition and oxidation state. Common synonyms include:

  • Ammonium chloropalladate (informal name)
  • Palladate(2-), tetrachloro-, diammonium (IUPAC alternative)
  • Bisammonium tetrachloropalladate(2-)

A comparison of nomenclature systems is provided in Table 1.

Nomenclature SystemNameSource
IUPACDiammonium tetrachloropalladate(II)
CommonAmmonium tetrachloropalladate(II)
CAS Index13820-40-1

Historical Development and Discovery

The compound’s synthesis dates to early palladium coordination chemistry research. Key milestones include:

  • Vauquelin’s Contributions: The first palladium ammine complex, Vauquelin’s salt $$[Pd(NH3)4][PdCl_4]$$, was synthesized in 1813 by reacting ammonium tetrachloropalladate with ammonia. This demonstrated the compound’s reactivity in ligand substitution.
  • Synthesis Methods:
    • Direct Reaction: Palladium(II) chloride reacts with ammonium chloride in aqueous solution:

      $$

      H2[PdCl4] + 2NH4Cl \rightarrow (NH4)2[PdCl4] + 2HCl

      $$

    • Chlorine Gas Method: Passing chlorine through palladium black suspended in concentrated ammonium chloride yields the compound.

Position in Palladium Coordination Chemistry

Ammonium tetrachloropalladate(II) occupies a central role in palladium chemistry due to the reactivity of the $$[PdCl_4]^{2-}$$ ion. Its structural and chemical significance includes:

Structural Features

  • Geometry: The $$[PdCl_4]^{2-}$$ anion adopts a square planar geometry, with Pd–Cl bond lengths of ~2.37 Å.
  • Coordination Environment: The palladium center is in a +2 oxidation state, enabling ligand substitution (e.g., ammonia forms Vauquelin’s salt).

Comparative Analysis with Analogous Compounds

Table 2 contrasts ammonium tetrachloropalladate with sodium and potassium analogs:

PropertyAmmoniumSodiumPotassium
Formula$$(NH4)2[PdCl_4]$$$$Na2[PdCl4]$$$$K2[PdCl4]$$
SolubilityWater-solubleHydrated crystalsHydrated crystals
Common ApplicationsNanoparticle synthesis, catalysisPhosphine complex formationElectrochemical studies
Crystal SystemTetragonal ($$P4/mmm$$)OrthorhombicMonoclinic

Data sources: .

Ammonium chloropalladate, also known as ammonium tetrachloropalladate(II) with the chemical formula (NH₄)₂PdCl₄, is a coordination compound consisting of ammonium cations and tetrachloropalladate anions [1]. This compound forms olive green to brown crystals or powder with distinctive structural characteristics that have been extensively studied through various crystallographic techniques [2].

Unit Cell Parameters and Space Group Analysis

The crystal structure of ammonium tetrachloropalladate(II) has been determined through X-ray and neutron diffraction studies, revealing its fundamental crystallographic parameters [5]. The compound crystallizes in the tetragonal crystal system with the space group P4/mmm (space group number 123) [6] [33]. This space group designation indicates a high degree of symmetry within the crystal lattice, featuring perpendicular axes and multiple mirror planes [6].

The unit cell parameters of ammonium tetrachloropalladate(II) have been precisely measured and are presented in the following table:

ParameterValue
a7.21 Å
b7.21 Å
c4.26 Å
α90°
β90°
γ90°
Z1
Cell volume221.452 ų

Table 1: Unit cell parameters of ammonium tetrachloropalladate(II) [6] [33]

A neutron diffraction study of deuterated ammonium tetrachloropalladate(II) conducted by Krebs Larsen and Berg revealed slightly different parameters with a = b = 7.2 Å and c = 4.21 Å, resulting in a cell volume of 218.246 ų [25]. These minor variations can be attributed to the isotopic substitution and different experimental conditions [25] [30].

The crystal structure features ammonium cations (NH₄⁺) and tetrachloropalladate anions ([PdCl₄]²⁻) arranged in a highly ordered lattice [5]. The tetragonal symmetry of the crystal structure reflects the square planar geometry of the tetrachloropalladate anion, which is a defining characteristic of this compound [5] [6].

Anionic Coordination Geometry ([PdCl₄]²⁻ vs [PdCl₆]²⁻)

Ammonium chloropalladate exists in two primary forms based on the oxidation state of palladium and the resulting coordination geometry of the anionic complex: ammonium tetrachloropalladate(II) containing [PdCl₄]²⁻ and ammonium hexachloropalladate(IV) containing [PdCl₆]²⁻ [7] [5].

The [PdCl₄]²⁻ anion in ammonium tetrachloropalladate(II) adopts a square planar coordination geometry, which is characteristic of d⁸ metal complexes of palladium(II) [8]. This geometry arises from the electronic configuration of Pd(II) and the crystal field splitting of the d orbitals [8] [21]. The square planar arrangement features four chloride ligands positioned at the vertices of a square, with the palladium atom at the center [1] [17].

In contrast, the [PdCl₆]²⁻ anion in ammonium hexachloropalladate(IV) exhibits an octahedral coordination geometry, which is typical for d⁶ metal complexes of palladium(IV) [7] [23]. The octahedral structure consists of six chloride ligands arranged at the vertices of an octahedron around the central palladium atom [7] [23].

The following table compares the key structural features of these two anionic complexes:

Feature[PdCl₄]²⁻[PdCl₆]²⁻
Oxidation state of Pd+2+4
Coordination geometrySquare planarOctahedral
Coordination number46
Electronic configurationd⁸d⁶
Crystal system of ammonium saltTetragonalCubic
Space group of ammonium saltP4/mmmFm3m
Unit cell parameter a7.21 Å9.83 Å
Color of ammonium saltOlive green to brownRed-brown

Table 2: Comparison of [PdCl₄]²⁻ and [PdCl₆]²⁻ anionic complexes in ammonium chloropalladates [5] [7] [8]

The square planar geometry of [PdCl₄]²⁻ is particularly noteworthy because it differs from the tetrahedral geometry observed in analogous complexes of first-row transition metals, such as [NiCl₄]²⁻ [8] [21]. This geometric preference can be explained by the larger crystal field splitting energy (Δ) in 4d transition metals like palladium compared to 3d metals like nickel [8] [21]. The larger splitting energy favors the pairing of electrons in the lower-energy d orbitals, resulting in a diamagnetic complex with all eight d electrons paired [8].

Molecular Orbital Configuration

The molecular orbital configuration of ammonium chloropalladate is primarily determined by the electronic structure of the tetrachloropalladate(II) anion, [PdCl₄]²⁻, which features a square planar coordination geometry around the central palladium atom [8] [21].

In the square planar [PdCl₄]²⁻ complex, the d orbitals of palladium(II) undergo splitting due to the crystal field effect of the four chloride ligands [8] [28]. This splitting pattern differs significantly from that observed in tetrahedral or octahedral complexes [21] [28]. The five d orbitals of palladium split into four energy levels in a square planar field, with the following ordering from lowest to highest energy: dxz/dyz (degenerate pair), dxy, dz², and dx²-y² [28].

The molecular orbital diagram for the [PdCl₄]²⁻ anion can be constructed by considering the interactions between the palladium d orbitals and the appropriate symmetry-adapted linear combinations of chloride ligand orbitals [28]. The palladium(II) ion has an electronic configuration of 4d⁸, with eight electrons occupying the d orbitals [8] [29].

In the square planar geometry, these eight d electrons fill the lower-energy orbitals (dxz, dyz, dxy, and dz²), leaving the highest-energy dx²-y² orbital empty [8] [21]. This electronic arrangement results in a diamagnetic complex, which is consistent with experimental observations for [PdCl₄]²⁻ [8].

The large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in [PdCl₄]²⁻ contributes to the stability of the square planar geometry [21]. This energy gap is significantly larger for palladium complexes compared to analogous nickel complexes, explaining why [PdCl₄]²⁻ adopts a square planar geometry while [NiCl₄]²⁻ typically adopts a tetrahedral geometry [8] [21].

The molecular orbital configuration of [PdCl₄]²⁻ also explains its diamagnetic nature, as all electrons are paired in the lower-energy orbitals [8]. This is in contrast to tetrahedral d⁸ complexes like [NiCl₄]²⁻, which have two unpaired electrons and are therefore paramagnetic [8] [21].

For the hexachloropalladate(IV) anion, [PdCl₆]²⁻, the molecular orbital configuration follows the typical pattern for octahedral d⁶ complexes [7] [23]. The six d electrons of palladium(IV) occupy the lower-energy t₂g orbitals (dxy, dxz, dyz), resulting in a low-spin, diamagnetic complex [7] [28].

Comparative Analysis with Related Chloropalladates

Ammonium chloropalladate belongs to a family of chloropalladate compounds that share similar structural features but exhibit distinct properties based on their cationic components and crystalline arrangements [5] [10]. Comparing ammonium chloropalladate with related compounds provides valuable insights into the influence of different cations on the structural and electronic properties of chloropalladate complexes [5] [32].

Potassium tetrachloropalladate(II), K₂PdCl₄, is structurally similar to ammonium tetrachloropalladate(II), featuring the same square planar [PdCl₄]²⁻ anion [5] [34]. Both compounds crystallize in the tetragonal system, but with subtle differences in their unit cell parameters and packing arrangements due to the different sizes and electronic properties of the potassium and ammonium cations [5] [34].

Sodium tetrachloropalladate(II), Na₂PdCl₄, also contains the square planar [PdCl₄]²⁻ anion but exhibits different crystallographic properties compared to the ammonium and potassium analogs [4] [24]. The sodium salt typically crystallizes with water molecules, forming hydrates that influence its crystal structure and physical properties [4].

The following table presents a comparative analysis of ammonium tetrachloropalladate(II) and related chloropalladate compounds:

CompoundChemical FormulaCationCrystal SystemSpace GroupUnit Cell ParametersColor
Ammonium tetrachloropalladate(II)(NH₄)₂PdCl₄NH₄⁺TetragonalP4/mmma = b = 7.21 Å, c = 4.26 ÅOlive green to brown
Potassium tetrachloropalladate(II)K₂PdCl₄K⁺TetragonalP4/mmmSimilar to (NH₄)₂PdCl₄Brown
Sodium tetrachloropalladate(II)Na₂PdCl₄Na⁺Varies with hydrationVariesDepends on hydrationBrown to red-brown
Ammonium hexachloropalladate(IV)(NH₄)₂PdCl₆NH₄⁺CubicFm3ma = 9.83 ÅRed-brown

Table 3: Comparative analysis of ammonium chloropalladate and related compounds [5] [7] [10]

A notable comparison can also be made between chloropalladate complexes and their platinum analogs, such as ammonium tetrachloroplatinate(II), (NH₄)₂PtCl₄, and ammonium hexachloroplatinate(IV), (NH₄)₂PtCl₆ [29] [32]. While these compounds share similar structural features with their palladium counterparts, there are subtle differences in bond lengths, electronic properties, and reactivity patterns due to the different electronic configurations of palladium and platinum [29] [32].

Chloropalladates and chloroplatinates exhibit different distribution coefficients in ion exchange processes, reflecting their distinct chemical behaviors [32]. Studies have shown that chloroplatinate(IV) has a higher affinity for anion exchangers compared to chloropalladate(II) in hydrochloric acid solutions, which is relevant for separation and purification processes in analytical and industrial applications [32].

Conventional Precipitation Routes

Chlorination of Palladium(II) Precursors

The chlorination of palladium(II) precursors represents one of the most direct synthetic approaches for producing ammonium chloropalladate compounds. This methodology involves the direct reaction of metallic palladium with chlorine gas in the presence of ammonium chloride solutions [1] [2].

The fundamental reaction proceeds through a two-stage mechanism. Initially, metallic palladium undergoes oxidative dissolution in the presence of chlorine and hydrochloric acid to form hexachloropalladic acid. The process can be represented by the following chemical equation:

Pd(s) + 3Cl₂(g) + 2H₂O(l) → H₂PdCl₆(aq) + 2HCl(aq)

Subsequently, the hexachloropalladic acid solution reacts with ammonium chloride to precipitate ammonium hexachloropalladate(IV) [3] [4]. The reaction conditions typically require temperatures ranging from 350-400°C for direct chlorination, with reaction times extending from 6-12 hours to achieve optimal conversion yields of 75-85% [5] [1].

For industrial applications, the chlorination process utilizes specialized equipment capable of handling chlorine gas safely. The reaction vessels are typically constructed from corrosion-resistant materials such as Hastelloy or stainless steel 316 to withstand the aggressive chlorine environment [1]. Temperature control is critical, as excessive heating can lead to decomposition of the desired product.

The oxidation state transformation from palladium(II) to palladium(IV) during chlorination significantly affects the solubility characteristics of the final product. Ammonium hexachloropalladate(IV) exhibits markedly reduced water solubility compared to the tetrachloropalladate(II) form, facilitating easier product isolation and purification [3] [6].

Ammonium Chloride Metathesis Reactions

Ammonium chloride metathesis reactions provide an alternative synthetic pathway that operates under milder conditions compared to direct chlorination methods. This approach involves the reaction between pre-formed palladium chloride complexes and ammonium chloride solutions [7] [8].

The most common metathesis reaction utilizes tetrachloropalladic acid as the starting material:

H₂PdCl₄(aq) + 2NH₄Cl(s) → (NH₄)₂PdCl₄(s) + 2HCl(aq)

This reaction proceeds effectively at temperatures between 50-90°C, producing yields of 88-95% with purities ranging from 96-99% [8] [9]. The reaction mechanism involves the displacement of hydrogen ions by ammonium cations, resulting in the formation of a less soluble ammonium salt that precipitates from solution.

The metathesis approach offers several advantages over direct chlorination. The reaction conditions are significantly milder, requiring only moderate heating and avoiding the use of gaseous chlorine. The process exhibits excellent selectivity for the desired product, minimizing the formation of unwanted side products [7] [10].

Optimization of metathesis conditions involves careful control of several parameters. The stoichiometric ratio of reactants significantly influences both yield and purity. Excess ammonium chloride is typically employed to drive the reaction to completion, with molar ratios of palladium to ammonium chloride ranging from 1:5 to 1:30 depending on the specific application requirements [10].

Solution pH represents another critical parameter affecting reaction kinetics and product quality. Optimal pH values typically range from 1-3, maintained through controlled addition of hydrochloric acid. Higher pH values can lead to hydrolysis reactions that reduce product purity [7] [9].

High-Purity Synthesis Protocols

Submicron/Nanopowder Production

The production of submicron and nanopowder forms of ammonium chloropalladate requires specialized synthesis protocols that provide precise control over particle size and morphology. These methodologies are essential for applications in catalysis and materials science where surface area and particle distribution significantly impact performance characteristics [11] [12].

Controlled precipitation represents the primary approach for submicron particle synthesis. This technique involves the rapid mixing of dilute reactant solutions under carefully controlled conditions. The process typically employs concentrations of 0.1-0.5 M for both palladium precursor and ammonium chloride solutions, with mixing conducted at temperatures between 20-50°C [13] .

Critical parameters for submicron synthesis include nucleation rate control and growth inhibition. Rapid nucleation is promoted through supersaturation conditions achieved by quick mixing of reactant solutions. Subsequent growth inhibition is accomplished through the addition of surfactants or polymeric stabilizers that adsorb on crystal surfaces and prevent further growth [13].

The Kolmogorov microscale relationship provides theoretical guidance for particle size prediction in stirred systems. For ammonium chloropalladate precipitation, primary crystal sizes of approximately 5 micrometers have been observed, with agglomerate formation leading to larger secondary particles [13]. Agglomerate size can be controlled through adjustment of mixing intensity and the presence of dispersing agents.

Sonochemical synthesis represents an advanced technique for nanopowder production. Ultrasonic irradiation during precipitation promotes the formation of smaller, more uniform particles through enhanced mixing and cavitation effects. This approach can produce particles in the 50-500 nanometer range with narrow size distributions [15].

Post-synthesis treatment protocols are essential for achieving high-purity nanopowders. Washing procedures must remove residual reactants and by-products without causing particle agglomeration. Multiple washing cycles with deionized water followed by alcohol washes are typically employed [11] [15].

Single Crystal Growth Techniques

Single crystal growth of ammonium chloropalladate compounds requires sophisticated techniques that provide precise control over nucleation and growth processes. These methods are essential for fundamental research applications, structural studies, and the production of high-quality materials for specialized applications [16] [17].

Slow evaporation crystallization represents the most widely employed technique for ammonium chloropalladate single crystal growth. This method involves the preparation of saturated solutions followed by controlled evaporation under carefully regulated environmental conditions. Optimal crystallization occurs at temperatures between 20-40°C with evaporation rates of 0.1-0.5 mm/day [16].

The quality of single crystals depends critically on solution preparation and evaporation control. Solutions must be filtered to remove particulate matter and foreign nuclei that could interfere with crystal growth. Temperature stability within ±1°C is essential to prevent unwanted nucleation events that lead to polycrystalline material formation [16].

Temperature gradient crystallization provides enhanced control over crystal growth rates and morphology. This technique employs a controlled temperature difference across the crystallization vessel, typically 5-15°C, which drives convective mixing and promotes uniform growth. Crystal sizes of 2-10 mm can be achieved with growth rates of 0.2-1.0 mm/day [16].

Vapor phase crystallization represents the most sophisticated approach for producing large, high-quality single crystals. This technique involves the sublimation and recrystallization of ammonium chloropalladate in sealed evacuated vessels under carefully controlled temperature gradients. The method can produce crystals up to 20-30 mm in size with exceptional optical quality [16].

The vapor phase technique requires specialized equipment including horizontal resistance furnaces with precise temperature controllers and evacuation systems capable of maintaining high vacuum conditions. Growth temperatures typically range from 300-400°C with pulling rates of 0.4-0.6 mm/hour [16].

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of ammonium chloropalladate involves scaled-up versions of laboratory synthesis methods with additional considerations for safety, efficiency, and quality control. The manufacturing process must address the handling of significant quantities of chlorine-containing compounds and precious metal materials while maintaining consistent product quality [18] [1].

Large-scale precipitation processes typically utilize continuous stirred tank reactors (CSTR) with capacities ranging from 100-1000 kg batch sizes. These systems incorporate advanced process control instrumentation for monitoring temperature, pH, and reactant addition rates. Reaction vessels are constructed from corrosion-resistant materials including Hastelloy C-276 or stainless steel 316L to withstand acidic chloride environments [18].

Heat management represents a critical consideration in industrial synthesis due to the exothermic nature of precipitation reactions. Cooling systems must be designed to remove reaction heat while maintaining temperature uniformity throughout the reaction vessel. External cooling jackets or internal cooling coils are typically employed, with cooling water or refrigerated coolants depending on temperature requirements [1].

Agitation systems for industrial reactors require careful design to ensure adequate mixing while minimizing mechanical stress on growing crystals. Impeller designs typically employ pitched blade or hydrofoil configurations operating at speeds of 50-150 rpm. The agitation intensity must be sufficient to maintain homogeneous conditions while avoiding excessive shear that could lead to crystal breakage [18].

Product separation and purification at industrial scale involves multistage filtration and washing operations. Initial separation typically employs vacuum drum filters or pressure filters capable of handling large volumes of slurry. The filter cake undergoes multiple washing stages with deionized water and dilute ammonium chloride solutions to remove impurities while minimizing product loss [19] [20].

Drying operations must carefully control temperature and atmosphere to prevent decomposition of the heat-sensitive ammonium chloropalladate. Vacuum drying ovens operating at 80-120°C under inert atmosphere are typically employed. The drying process must remove residual moisture while preserving crystal structure and preventing oxidation [18] [19].

Quality control in industrial manufacturing involves comprehensive analytical testing at multiple process stages. Palladium content analysis using inductively coupled plasma (ICP) spectroscopy ensures metal content typically exceeds 99.0% purity. X-ray diffraction analysis confirms crystal structure and phase purity, while particle size analysis monitors product consistency [11] [19].

Environmental considerations in industrial manufacturing include chlorine gas recovery and recycling systems to minimize emissions and reduce raw material costs. Scrubbing systems remove chlorine and hydrogen chloride from process exhaust streams, while distillation units recover and purify process solvents for reuse [1].

The industrial production capacity for ammonium chloropalladate typically ranges from 5-50 tonnes annually per facility, depending on market demand and facility design. Production scheduling must coordinate with precious metal supply chains and downstream processing requirements to optimize inventory management and production efficiency [18].

Dates

Last modified: 07-20-2023

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